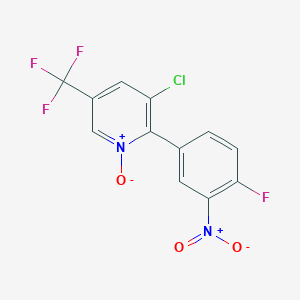

3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine 1-oxide

Description

Properties

IUPAC Name |

3-chloro-2-(4-fluoro-3-nitrophenyl)-1-oxido-5-(trifluoromethyl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5ClF4N2O3/c13-8-4-7(12(15,16)17)5-18(20)11(8)6-1-2-9(14)10(3-6)19(21)22/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUFDODDQVGSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=[N+]2[O-])C(F)(F)F)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5ClF4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine 1-oxide (CFTNPO) is a heterocyclic compound with significant potential in pharmaceutical research. Its unique structural features, including a trifluoromethyl group and a nitrophenyl moiety, suggest various biological activities. This article reviews the biological activity of CFTNPO, focusing on its mechanisms, efficacy in different assays, and potential therapeutic applications.

- Molecular Formula : C12H5ClF4N2O3

- Molecular Weight : 336.62 g/mol

- Purity : Typically 95% .

CFTNPO exhibits multiple mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : CFTNPO has been shown to inhibit specific enzymes involved in cellular processes. For instance, it can interact with RNA polymerases, which are crucial for viral replication .

- Antiviral Activity : Preliminary studies indicate that CFTNPO may possess antiviral properties, particularly against RNA viruses. Its structural components allow for effective binding to viral proteins, thereby inhibiting their function .

- Cytotoxic Effects : In vitro studies have demonstrated that CFTNPO exhibits cytotoxicity against various cancer cell lines, including HeLa and CaCo-2 cells. The compound's IC50 values suggest significant potency in disrupting cell viability .

Table 1: Biological Activity Summary of CFTNPO

Case Studies and Research Findings

- Antiviral Efficacy : A study highlighted the effectiveness of CFTNPO in inhibiting the activity of HCV NS5B RNA polymerase by over 95% in vitro, indicating its potential as an antiviral agent against Hepatitis C virus .

- Cytotoxicity Profiles : Research involving various cancer cell lines revealed that CFTNPO could selectively induce apoptosis in tumor cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of CFTNPO have provided insights into how modifications to its structure can enhance or reduce its biological activity. For example, altering the position of substituents on the pyridine ring significantly impacts its inhibitory effects on target enzymes .

Scientific Research Applications

CFTNPO has been investigated for its biological activities, which include:

-

Enzyme Inhibition :

- CFTNPO has demonstrated the ability to inhibit specific enzymes crucial for cellular processes. Notably, it can interact with RNA polymerases, which are vital for viral replication.

-

Antiviral Properties :

- Preliminary studies indicate that CFTNPO may exhibit antiviral activity against RNA viruses. Its structural components allow effective binding to viral proteins, inhibiting their function.

-

Cytotoxic Effects :

- In vitro studies have shown that CFTNPO exhibits cytotoxicity against various cancer cell lines, including HeLa and CaCo-2 cells, with IC50 values indicating significant potency in disrupting cell viability.

Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Cytotoxicity | HeLa (cervical carcinoma) | 25 µM | |

| CaCo-2 (colon adenocarcinoma) | 30 µM | ||

| Antiviral | HCV NS5B RNA Polymerase | 0.35 µM | |

| Enzyme Inhibition | Various (unspecified) | Not specified |

Antiviral Efficacy

A study highlighted the effectiveness of CFTNPO in inhibiting the activity of HCV NS5B RNA polymerase by over 95% in vitro, indicating its potential as an antiviral agent against Hepatitis C virus.

Cytotoxicity Profiles

Research involving various cancer cell lines revealed that CFTNPO could selectively induce apoptosis in tumor cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Structure-Activity Relationship (SAR)

Investigations into the SAR of CFTNPO have provided insights into how modifications to its structure can enhance or reduce its biological activity. For example, altering the position of substituents on the pyridine ring significantly impacts its inhibitory effects on target enzymes.

Medicinal Chemistry

CFTNPO is being explored for its potential therapeutic applications due to its unique chemical structure. Key areas of focus include:

- Antiviral Drug Development : The compound's ability to inhibit viral replication makes it a candidate for developing new antiviral therapies.

- Cancer Treatment : The cytotoxic properties against specific cancer cell lines suggest potential use in targeted cancer therapies.

Agricultural Chemistry

CFTNPO may also find applications as an intermediate in the synthesis of agricultural chemicals, particularly pesticides and herbicides. Its trifluoromethyl group enhances biological activity against pests and pathogens in crops .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Core Heterocycle: The pyridine 1-oxide in the target compound introduces polarity via the N-oxide group, enhancing solubility for aqueous environments. In contrast, SC06 (pyridine) and the pyrazole derivative lack this feature, which may limit their bioavailability . The pyridinone in contains a ketone group, enabling hydrogen bonding but reducing aromaticity compared to pyridine 1-oxide .

Substituent Effects: Electron-Withdrawing Groups (EWGs): The target compound’s 4-fluoro-3-nitrophenyl group provides stronger EW effects than SC06’s 4-(trifluoromethoxy)phenyl. This could make the target more reactive in electrophilic substitutions or receptor binding . Trifluoromethyl (-CF₃): All compounds include -CF₃, but its position varies.

Functional Group Diversity :

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine 1-oxide generally involves:

- Construction of the pyridine core substituted at positions 3, 2, and 5 with chloro, fluoro, and trifluoromethyl groups, respectively.

- Introduction of the 4-fluoro-3-nitrophenyl substituent at position 2 of the pyridine ring.

- Oxidation of the pyridine nitrogen to form the pyridine 1-oxide.

The key challenges include selective halogenation and fluorination, installation of the trifluoromethyl group, and regioselective coupling with the substituted phenyl ring, followed by controlled oxidation.

Preparation of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine Core

This intermediate is crucial as the scaffold for further functionalization. Several patented methods describe its preparation via liquid phase fluorination of 2,3-dichloro-5-trichloromethylpyridine using anhydrous hydrogen fluoride (HF) under elevated temperature and pressure.

| Parameter | Conditions | Notes |

|---|---|---|

| Starting material | 2,3-dichloro-5-trichloromethylpyridine | Purity critical for yield |

| Fluorinating agent | Anhydrous hydrogen fluoride (HF) | Molar ratio ~1:10 (substrate:HF) |

| Catalyst | Antimony pentafluoride (SbF5) or FeCl3 | Enhances fluorination efficiency |

| Temperature | 170–200 °C | Controlled to avoid decomposition |

| Pressure | 10–15 MPa (100–150 atm) | Ensures HF remains in liquid phase |

| Reaction time | 12–24 hours | Longer times improve conversion |

| Workup | Neutralization with aqueous ammonia, washing, drying | Removes residual HF and impurities |

| Yield | Up to 97.5% (GC purity ~99.95%) | High purity product obtained |

This method yields 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with excellent selectivity and yield by careful control of reaction parameters and post-reaction purification by vacuum distillation.

Oxidation to Pyridine 1-Oxide

The final step involves oxidation of the pyridine nitrogen to the corresponding N-oxide. Common oxidants include:

- m-Chloroperbenzoic acid (m-CPBA)

- Hydrogen peroxide (H2O2) with acetic acid or other catalysts

- Peracetic acid

Typical oxidation conditions:

| Oxidant | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| m-CPBA | Dichloromethane | 0–25 °C | 2–6 hours | Mild, selective oxidation |

| H2O2 + Acetic acid | Acetic acid or MeOH | Room temp | 4–12 hours | Environmentally friendly |

| Peracetic acid | Acetic acid | Room temp | 1–4 hours | Strong oxidant, fast reaction |

The reaction is monitored by NMR or HPLC to confirm complete oxidation without over-oxidation or degradation. Workup involves aqueous extraction and purification by recrystallization or chromatography.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Notes |

|---|---|---|---|---|

| Fluorination of 2,3-dichloro-5-trichloromethylpyridine | Anhydrous HF, SbF5 catalyst, 180 °C, 10 MPa, 12 h | 97.5 | 99.95 (GC) | High selectivity, vacuum distillation |

| Coupling with 4-fluoro-3-nitrophenyl derivative | Pd catalyst, base, toluene, 100 °C, 12 h | 70–90 | >95 (HPLC) | Sensitive to substituents |

| Oxidation to pyridine 1-oxide | m-CPBA or H2O2, DCM or acetic acid, RT, 4 h | 85–95 | >98 (NMR) | Controlled oxidation required |

Research Findings and Optimization Notes

- Fluorination step : Excess HF and catalyst loading improve fluorination efficiency but require careful handling due to HF toxicity and corrosiveness.

- Coupling reactions : Ligand choice and base strongly influence yield and selectivity, especially with electron-withdrawing groups like nitro and fluoro on the phenyl ring.

- Oxidation : Mild oxidants prevent over-oxidation and maintain the integrity of sensitive substituents; reaction monitoring is essential.

- Purification : Vacuum distillation and repeated washing with neutralizing agents (e.g., aqueous ammonia) are critical to remove residual reagents and byproducts.

Q & A

Basic: What are the optimal synthetic strategies for preparing 3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine 1-oxide?

Methodological Answer:

The synthesis can be approached via multi-step functionalization :

- Step 1 : Start with a trifluoromethylpyridine core (e.g., 3-chloro-5-(trifluoromethyl)pyridine). Introduce the 4-fluoro-3-nitrophenyl group via Suzuki-Miyaura cross-coupling using a boronic acid derivative under palladium catalysis (similar to procedures in ).

- Step 2 : Oxidize the pyridine ring to the 1-oxide form using a peracid (e.g., mCPBA) in dichloromethane at 0–25°C.

- Key Considerations : Monitor nitro group stability during oxidation; use low temperatures and inert atmospheres to avoid decomposition .

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- 1H/19F NMR : Confirm substitution patterns:

- The trifluoromethyl group (-CF₃) appears as a quartet (δ ~ -60 to -65 ppm) in ¹⁹F NMR .

- Aromatic protons on the 4-fluoro-3-nitrophenyl group show splitting patterns consistent with para-fluoro and meta-nitro substituents (δ ~7.5–8.5 ppm in ¹H NMR) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with exact mass matching C₁₃H₇ClF₄N₂O₃.

- IR Spectroscopy : Detect N-oxide stretching (~1250–1300 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹) .

Advanced: How do electronic effects of substituents (e.g., nitro, trifluoromethyl) influence reactivity in cross-coupling reactions?

Methodological Answer:

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. However, under reducing conditions (e.g., catalytic hydrogenation), it may convert to an amine, altering reactivity .

- Trifluoromethyl Group : Enhances stability against nucleophilic attack but reduces electron density on the pyridine ring, slowing down aromatic substitution. Use Pd/XPhos catalysts to improve coupling efficiency with electron-deficient aryl boronic acids .

- Contradictions : In some cases, nitro groups may compete with chloride as leaving groups during nucleophilic substitution, requiring careful optimization of reaction conditions .

Advanced: What computational approaches predict regioselectivity in functionalization reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the chlorine atom at position 3 is more reactive toward substitution due to lower activation energy compared to the nitro-substituted phenyl ring .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions at the chloro position .

- Case Study : highlights similar compounds (e.g., 3-Bromo-5-(trifluoromethyl)pyridine) where computational models successfully predicted substitution patterns .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the nitro and N-oxide groups .

- Moisture Control : Use desiccants (e.g., molecular sieves) in sealed containers; the trifluoromethyl group is hydrolytically stable, but the N-oxide may react with water over time .

- Decomposition Signs : Monitor for color changes (yellow to brown) or gas evolution, indicating nitro group reduction or ring oxidation .

Advanced: How to resolve contradictions in reported reaction yields for analogous compounds?

Methodological Answer:

- Case Analysis : Compare data from (83–93% yields for trifluoromethylpyridine derivatives) with lower yields in other studies. Differences may arise from:

- Mitigation : Replicate high-yield conditions (e.g., ’s column chromatography ratios) and use freshly distilled solvents to minimize side reactions .

Advanced: What strategies enable regioselective modification of the pyridine ring?

Methodological Answer:

- Directed Metallation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 2-position, followed by electrophilic quenching (e.g., iodination) .

- Protecting Groups : Temporarily protect the N-oxide as a silyl ether (e.g., TBSCl) to direct functionalization to the chloro or trifluoromethyl positions .

- Challenges : Competing reactions at the nitro-substituted phenyl ring require strict temperature control (-10°C to 25°C) .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, N95 masks, and safety goggles due to potential respiratory and skin irritation (similar to hazards in ) .

- Ventilation : Use fume hoods for weighing and reactions; the compound may release toxic fumes (e.g., NOx) under thermal stress .

- Spill Management : Neutralize with a 1:1 mixture of sand and sodium bicarbonate, then dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.